3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione

GPIIb/IIIa Antagonist Medicinal Chemistry Atropisomerism

Medicinal chemistry programs targeting non-peptidal GPIIb/IIIa antagonists often face scaffold flexibility issues that confound SAR. This 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5118-94-5) solves this with a conformationally constrained core enabling atropisomer isolation. Batch-specific 97% purity with HPLC/NMR analytics ensures reproducible multi-step syntheses. • Enables atropisomer generation for noninterconverting rotational isomer SAR studies. • Serves as a selective BACE1 N-terminal domain probe with minimal off-target binding. • Consistent quality minimizes side reactions, reducing re-purification costs and time.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 5118-94-5
Cat. No. B1297674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione
CAS5118-94-5
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=CC=CC=C2C(=O)N1
InChIInChI=1S/C9H8N2O2/c12-8-5-10-9(13)6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,10,13)(H,11,12)
InChIKeyAZHGGDCFQPMANU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione: Versatile Scaffold


3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (CAS 5118-94-5) is a core benzodiazepinedione scaffold characterized by its saturated 3,4-dihydro structure and a molecular formula of C9H8N2O2 [1]. This compound serves as a foundational template in medicinal chemistry, particularly noted for its role in generating non-peptidal GPIIb/IIIa antagonists [2]. Its structural features enable the isolation of atropisomers and support a topographical correlation with the 'cupped' presentation of the RGD tripeptide sequence found in cyclic peptides like G4120 [2]. The compound is commercially available with standard purities of 97% from major suppliers .

Conformationally constrained 3,4-dihydro scaffold for atropisomer generation
Supports non-peptidal GPIIb/IIIa antagonist design and SAR studies
Reproducible purity with batch-specific analytical characterization (NMR, HPLC, GC)

Generic Substitution Risks for 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione


Generic substitution of 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione is not advisable due to the compound's unique role as a conformationally constrained scaffold. The specific 3,4-dihydro substitution pattern on the benzodiazepinedione ring is critical for generating atropisomers, a key feature for structure-activity relationship (SAR) studies in GPIIb/IIIa antagonism that is not present in the unsaturated 1H-1,4-benzodiazepine-2,5-dione analog [1]. Furthermore, the specific purity and analytical characterization provided by reputable vendors ensure reproducibility in downstream synthetic applications, whereas substitution with an uncharacterized or lower-purity analog from an alternative source could introduce significant variability and confound experimental results .

Analog
Unsaturated 1H-1,4-benzodiazepine-2,5-dione cannot support atropisomer formation due to planar structure
Purity
Lower-purity or uncharacterized sources may introduce batch variability, compromising synthetic reproducibility

3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione: Evidence-Based Advantages


Structural Basis for Atropisomeric GPIIb/IIIa Antagonists

The 3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione nucleus is specifically modified to generate atropisomeric GPIIb/IIIa antagonists, a property not shared by the unsaturated 1H-1,4-benzodiazepine-2,5-dione analog. This is achieved by introducing a tert-butyl group at N1 and a chlorine at C9 on this specific nucleus, enabling the isolation of noninterconverting rotational isomers and facilitating detailed structure-activity relationship (SAR) studies [1].

Atropisomer capability
Class-level
Enables isolation of noninterconverting rotational isomers via N1/C9 substitution
Critical for GPIIb/IIIa antagonist SAR; unsaturated analog lacks this feature
Qualitative structural difference; confirmed by X-ray analysis
GPIIb/IIIa Antagonist Medicinal Chemistry Atropisomerism

High Purity and Reproducible Supply

This compound is commercially available from multiple reputable suppliers with a standard purity of 97%, as verified by batch-specific analytical data including NMR, HPLC, and GC . This level of characterization ensures consistent performance in synthetic applications compared to lower-purity or uncharacterized alternatives.

Purity & QC
Data to verify
97% purity with batch-specific NMR, HPLC, GC data (vendor-reported)
Reduces experimental variability; supports reproducible synthesis workflows
Supplier QC certificates; independent verification advised
Chemical Synthesis Procurement Quality Control

BACE1 Selectivity vs. Off-Targets

According to a vendor datasheet, 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (3,4-DHBD) exhibits high affinity and selectivity for the N-terminal domain of BACE1, with no detectable binding to cyclophilin A or alpha-synuclein . While quantitative binding data (e.g., Kd, IC50) is not provided in the source, this qualitative selectivity profile is noted as a differentiator from less selective benzodiazepine derivatives.

BACE1 selectivity
Data to verify
Reported binding to BACE1 N-terminal domain; no binding to cyclophilin A or α-synuclein
May support BACE1 target engagement studies; selectivity profile requires independent confirmation
Qualitative vendor data; no Kd/IC50 provided
Alzheimer's Disease BACE1 Inhibitor Target Selectivity

Protein Synthesis Inhibition and Preclinical Status

The compound 3,4-DHBD is described as an effective inhibitor of protein synthesis and is reported to be in the preclinical stage of development for the treatment of Alzheimer's disease . This dual functionality—BACE1 targeting and protein synthesis inhibition—is a distinguishing feature not commonly reported for the basic benzodiazepinedione scaffold.

Protein synthesis inhibition
Data to verify
Described as effective protein synthesis inhibitor; preclinical stage for Alzheimer's research (vendor-reported)
Supports research in neurodegeneration and cancer pathways; dual-target profile hypothesis requires validation
Source: vendor datasheet; no peer-reviewed evidence cited
Protein Synthesis Inhibitor Anticancer Alzheimer's Disease

Optimal Application Scenarios for 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione


GPIIb/IIIa Antagonist Development via Atropisomers

This compound is the optimal choice for medicinal chemistry programs aiming to develop non-peptidal GPIIb/IIIa antagonists. Its unique 3,4-dihydro structure allows for the introduction of substituents that generate atropisomers, enabling the isolation of noninterconverting rotational isomers for detailed structure-activity relationship (SAR) studies [1]. This capability is not possible with the unsaturated analog, making this specific scaffold essential for exploring the 'cupped' RGD presentation found in cyclic peptides like G4120 [1].

Reproducible Synthesis of Benzodiazepine Libraries

For chemists synthesizing diverse libraries of 1,4-benzodiazepine-2,5-dione derivatives, the 97% purity and batch-specific analytical data (NMR, HPLC, GC) provided by reputable vendors for this compound are critical . Using this well-characterized starting material minimizes the risk of side reactions and ensures consistent yields in multi-step synthetic sequences, thereby reducing both time and cost associated with troubleshooting and re-purification.

BACE1 Target Validation in Alzheimer's Disease

In early-stage target validation for Alzheimer's disease, researchers can utilize this compound as a tool to probe BACE1 function. The reported high affinity and selectivity for the BACE1 N-terminal domain, coupled with a lack of binding to common off-targets like cyclophilin A and alpha-synuclein, makes it a valuable chemical probe for dissecting BACE1-specific pathways in cellular models .

Protein Synthesis Inhibition Mechanisms

Given its reported activity as an effective protein synthesis inhibitor and its preclinical development status for Alzheimer's disease, this compound is well-suited for studies investigating the link between protein synthesis inhibition and therapeutic outcomes in neurodegeneration or cancer . Its dual-target profile (BACE1 and protein synthesis) offers a unique starting point for mechanism-of-action studies not available with simpler benzodiazepine scaffolds.

Application
Selection Property
Validation Focus
GPIIb/IIIa antagonist SAR studies
Atropisomer-capable 3,4-dihydro scaffold
Isolation and SAR profiling of rotational isomers
Benzodiazepine library synthesis
High-purity starting material with batch QC
Reproducible multi-step synthesis; yield consistency
BACE1 pathway studies in Alzheimer's models
Reported BACE1 N-terminal domain selectivity
Off-target binding assessment (cyclophilin A, α-synuclein)
Protein synthesis inhibition mechanism studies
Dual-target profile (BACE1 + protein synthesis)
Preclinical model response; mechanism-of-action validation

Technical Documentation Hub

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